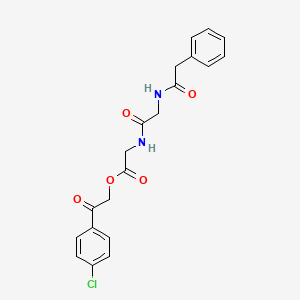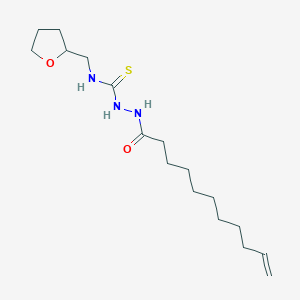
2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate
Descripción general
Descripción
2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate, also known as CPOP, is a chemical compound that has been used extensively in scientific research. It is a derivative of the amino acid glycine and has been found to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate is based on its ability to bind to the active site of proteases. This binding prevents the protease from breaking down its substrate, effectively inhibiting its activity. 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate is a reversible inhibitor, meaning that it can be removed from the active site of the protease, allowing it to resume its activity.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. In addition, 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate has been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate in lab experiments is its specificity. 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate is able to selectively inhibit the activity of certain proteases, allowing researchers to study their function in more detail. In addition, 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate is a reversible inhibitor, meaning that its effects can be easily reversed, allowing researchers to study the effects of protease activity on various biological processes.
One limitation of using 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate in lab experiments is its potential toxicity. While 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate has been found to be relatively non-toxic, it can still have adverse effects on certain biological processes. In addition, 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate is a relatively expensive compound, making it less accessible to researchers with limited funding.
Direcciones Futuras
There are several future directions for the study of 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate. One area of research is the development of new protease inhibitors based on the structure of 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate. These inhibitors could be used to target specific proteases involved in various diseases, such as cancer and Alzheimer's disease.
Another area of research is the study of the anti-inflammatory properties of 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate. This compound has been found to have potential therapeutic benefits for conditions such as arthritis, and further research is needed to fully understand its mechanism of action and potential clinical applications.
Finally, the use of 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate in drug discovery is an area of active research. By studying the structure and function of 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate, researchers can gain insights into the design of new drugs that target various biological processes.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate has been used extensively in scientific research as a tool for studying the function of various proteins and enzymes. It has been found to be particularly useful in the study of proteases, which are enzymes that break down proteins. 2-(4-chlorophenyl)-2-oxoethyl N-(phenylacetyl)glycylglycinate can be used to inhibit the activity of proteases, allowing researchers to study their function in more detail.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O5/c21-16-8-6-15(7-9-16)17(24)13-28-20(27)12-23-19(26)11-22-18(25)10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUWEYDXJGSXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-5-methyl-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B4716442.png)
![N-(4-ethylphenyl)-N'-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4716452.png)

![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4716456.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716464.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B4716490.png)
![butyl 3-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B4716496.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716504.png)
![N-[2,2-dimethyl-1-(1H-pyrazol-1-ylmethyl)propyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B4716507.png)
![N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4716512.png)

![1-(4-chlorophenyl)-8-methoxy-N,N-dimethyldibenzo[b,d]furan-3-amine](/img/structure/B4716520.png)
![1-[2-(1-naphthyloxy)propanoyl]-4-piperidinecarboxamide](/img/structure/B4716538.png)
![5-bromo-N-(3-{N-[3-(4-methoxyphenyl)propanoyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B4716540.png)